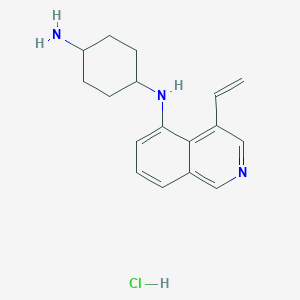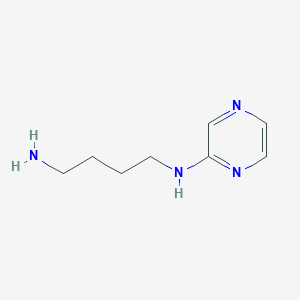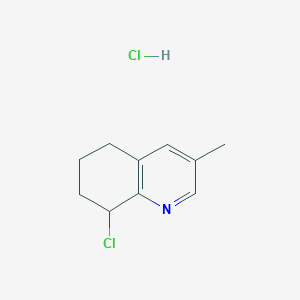
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol
Descripción general
Descripción
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a dimethylaminopropoxy group and a phenylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and an amidine.
Introduction of the Dimethylaminopropoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 3-dimethylaminopropanol.
Attachment of the Phenylmethanol Moiety: The final step involves the coupling of the pyrimidine derivative with a phenylmethanol derivative through a suitable coupling reaction, such as a Grignard reaction or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, sulfonates, or other leaving groups can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
{3-[5-(3-Dimethylaminopropoxy)pyrimidin-2-yl]phenyl}ethanol: Similar structure but with an ethanol moiety instead of methanol.
{3-[5-(3-Dimethylaminopropoxy)pyrimidin-2-yl]phenyl}acetone: Similar structure but with an acetone moiety instead of methanol.
Uniqueness
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C16H21N3O2 |
|---|---|
Peso molecular |
287.36 g/mol |
Nombre IUPAC |
[3-[5-[3-(dimethylamino)propoxy]pyrimidin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)7-4-8-21-15-10-17-16(18-11-15)14-6-3-5-13(9-14)12-20/h3,5-6,9-11,20H,4,7-8,12H2,1-2H3 |
Clave InChI |
BWPLYWQAMMEJQU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=CN=C(N=C1)C2=CC=CC(=C2)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[3-(Dimethylamino)propyl]-9H-fluorene-9-carbonitrile](/img/structure/B8591393.png)








![(Chloromethyl)[(2-fluorophenyl)methyl]dimethylsilane](/img/structure/B8591471.png)


